JAK Isoform Selectivity: Itacitinib vs. Ruxolitinib, Baricitinib, and Fedratinib
Itacitinib demonstrates a JAK1 selectivity profile distinct from both dual JAK1/2 inhibitors and JAK2-selective inhibitors. In cell-free enzymatic assays, itacitinib inhibits JAK1 with an IC50 of 2 nM, while showing >20-fold selectivity over JAK2 (IC50 63 nM) and >100-fold selectivity over JAK3 (>2000 nM) and TYK2 (795 nM) [1]. By contrast, ruxolitinib inhibits JAK1 and JAK2 with nearly equal potency (IC50 3.3 nM and 2.8 nM, respectively), baricitinib shows balanced JAK1/JAK2 inhibition (IC50 5.9 nM and 5.7 nM), and fedratinib is a JAK2-selective inhibitor [2][3][4].
| Evidence Dimension | JAK isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | JAK1: 2 nM; JAK2: 63 nM; JAK3: >2000 nM; TYK2: 795 nM |
| Comparator Or Baseline | Ruxolitinib: JAK1 3.3 nM, JAK2 2.8 nM; Baricitinib: JAK1 5.9 nM, JAK2 5.7 nM; Fedratinib: JAK2-selective |
| Quantified Difference | Itacitinib JAK2/JAK1 IC50 ratio = 31.5; Ruxolitinib ratio = 0.85; Baricitinib ratio = 0.97 |
| Conditions | Cell-free enzymatic assays; human recombinant JAK kinases |
Why This Matters
This quantifiable selectivity difference predicts distinct in vivo pharmacodynamics: JAK1-selective inhibition spares JAK2-dependent hematopoietic growth factor signaling, a property not shared by ruxolitinib or baricitinib.
- [1] PeptideDB. Itacitinib (INCB-039110) Datasheet. IC50 values for JAK1, 2, 3, and TYK2. View Source
- [2] Quinn DI, et al. JAKAVI Tablet Ref.[9029] Active ingredients: Ruxolitinib. RxReasoner. View Source
- [3] PMC Table 1. JAK enzymes, cell-free: Baricitinib mean IC50, nM. 2020. View Source
- [4] Keenan C, et al. Blood. 2024;143(23):2386-2400. PMID: 38446698. View Source
